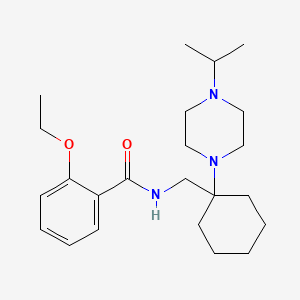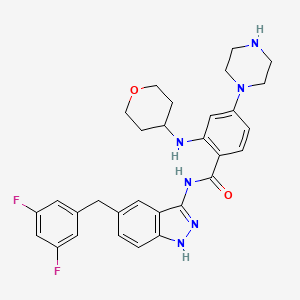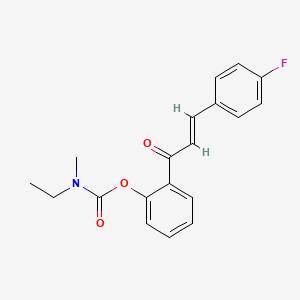
Uridine-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-13C5 is a labeled nucleoside compound consisting of uracil and a ribose ring, where the carbon atoms in the ribose ring are replaced with the stable isotope carbon-13. This compound is used primarily in scientific research to trace and study metabolic pathways and biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Uridine-13C5 is synthesized by incorporating carbon-13 into the ribose ring of uridine. The synthesis typically involves the use of carbon-13 labeled glucose as a starting material, which is then converted into carbon-13 labeled ribose through a series of enzymatic reactions. The labeled ribose is then coupled with uracil to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled uridine is then extracted and purified using chromatographic techniques to achieve high purity levels required for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine-13C5 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uracil and ribose-1-phosphate.
Reduction: Reduction reactions can convert uridine to dihydrouridine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups in the ribose ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products
Oxidation: Uracil and ribose-1-phosphate.
Reduction: Dihydrouridine.
Substitution: Acetylated uridine derivatives.
Wissenschaftliche Forschungsanwendungen
Uridine-13C5 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Helps in studying RNA synthesis and degradation.
Medicine: Used in research on cancer metabolism and the development of antiviral drugs.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
Wirkmechanismus
Uridine-13C5 exerts its effects by participating in the same biochemical pathways as natural uridine. It is incorporated into RNA and DNA, allowing researchers to trace its metabolic fate using mass spectrometry and nuclear magnetic resonance spectroscopy. The labeled carbon atoms enable the study of metabolic flux and the identification of metabolic intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine-15N2: Labeled with nitrogen-15 instead of carbon-13.
Uridine-13C9: Labeled with carbon-13 at all nine carbon positions.
Uridine-d2: Deuterium-labeled uridine.
Uniqueness
Uridine-13C5 is unique due to its specific labeling at the ribose ring, making it particularly useful for studying ribose metabolism and its role in nucleoside biosynthesis. This specificity allows for detailed analysis of metabolic pathways that involve ribose, which is not possible with other labeled uridine compounds.
Eigenschaften
Molekularformel |
C9H12N2O6 |
|---|---|
Molekulargewicht |
249.16 g/mol |
IUPAC-Name |
1-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/i3+1,4+1,6+1,7+1,8+1 |
InChI-Schlüssel |
DRTQHJPVMGBUCF-XQLHBIPJSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


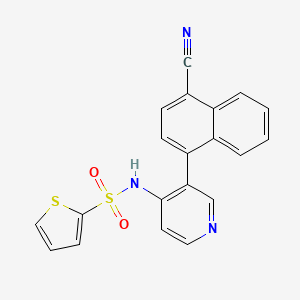
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)
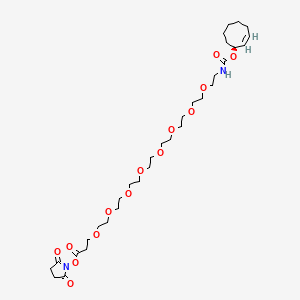
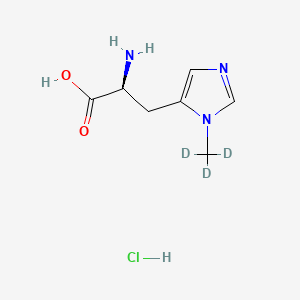

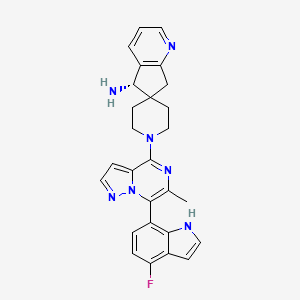
![2-[4-(Furan-2-yl)phenyl]ethan-1-amine](/img/structure/B12385770.png)
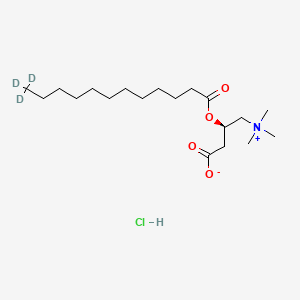

![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)
